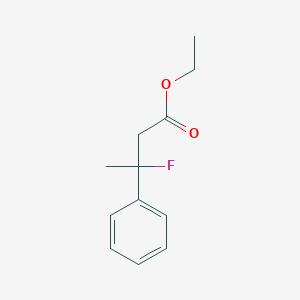

Ethyl 3-fluoro-3-phenylbutanoate

Description

Properties

Molecular Formula |

C12H15FO2 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

ethyl 3-fluoro-3-phenylbutanoate |

InChI |

InChI=1S/C12H15FO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |

InChI Key |

NDVZPUWCXIZMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-3-phenylbutanoate typically involves the esterification of 3-fluoro-3-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-3-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 3-fluoro-3-phenylbutanoic acid.

Reduction: 3-fluoro-3-phenylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and altered biological activity. Ethyl 3-fluoro-3-phenylbutanoate serves as an important building block in the synthesis of various pharmaceuticals.

- Anticancer Agents : Research indicates that fluorinated compounds can enhance the efficacy of anticancer drugs. This compound can be utilized to synthesize derivatives that exhibit improved selectivity and potency against cancer cell lines. Studies have shown that incorporating fluorine into drug molecules can dramatically influence their pharmacokinetic properties, potentially leading to better therapeutic outcomes .

- Antibiotics : The compound's structural characteristics make it a suitable candidate for developing new antibiotics. Fluorine substitution has been linked to increased antibacterial activity, making this compound a valuable intermediate in the synthesis of novel antibiotic agents .

Organic Synthesis

This compound is versatile in organic synthesis, acting as an intermediate in various chemical reactions.

- Synthetic Pathways : The compound can undergo several reactions, including nucleophilic substitution and elimination reactions, which are essential for constructing complex organic molecules. Its ability to participate in asymmetric synthesis is particularly noteworthy, allowing for the production of enantiomerically enriched compounds .

- Fluorination Reactions : The introduction of fluorine into organic molecules is often challenging; however, this compound can serve as a precursor for more complex fluorinated compounds. Its reactivity can be exploited in developing new fluorination methodologies, which are crucial for synthesizing pharmaceuticals and agrochemicals .

Agrochemical Applications

Fluorinated compounds play a critical role in agrochemicals, where they are used to develop herbicides and pesticides with enhanced efficacy.

- Herbicide Development : this compound has potential applications in creating herbicides that exhibit improved selectivity and reduced environmental impact. The incorporation of fluorine can enhance the herbicide's effectiveness against specific weed species while minimizing harm to crops .

Case Studies

Several case studies highlight the practical applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-3-phenylbutanoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

Substituent Effects on Polarity and Reactivity: Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃) exhibits higher polarity due to the hydroxyl group, making it more water-soluble than fluorinated analogs . In contrast, fluorinated compounds like Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂) are less polar and may exhibit improved membrane permeability in biological systems .

Functional Group Influence on Applications: Hydroxyl vs. Amino Groups: Hydroxyl-containing esters (e.g., C₇H₁₄O₃) are often used in flavoring agents, whereas amino-fluorinated analogs (e.g., C₆H₁₁F₂NO₂) serve as intermediates in protease inhibitors or antiviral drugs . Oxo Group Dynamics: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (C₁₁H₁₁FO₃) may undergo keto-enol tautomerism, a property exploited in catalysis and photodynamic therapies .

Fluorination Patterns and Bioactivity: Monofluoro (e.g., 2-fluorophenyl in C₁₁H₁₁FO₃) vs. polyfluoro (e.g., trifluorophenyl in C₁₂H₁₁F₃O₃) substituents significantly alter metabolic stability. Polyfluorinated compounds often exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation .

Research Findings and Implications

- Synthetic Utility: Fluorinated esters like Ethyl 3-amino-4,4-difluorobutanoate (C₆H₁₁F₂NO₂) are critical in synthesizing fluorinated amino acids, which are increasingly used in peptide-based therapeutics to enhance bioavailability .

- Biological Activity: The trifluorophenyl group in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (C₁₂H₁₁F₃O₃) is associated with antifungal and antibacterial activity, as seen in analogs studied for agricultural applications .

- Thermodynamic Stability : Hydroxy-substituted esters (e.g., C₇H₁₄O₃) are prone to ester hydrolysis under acidic conditions, while fluorinated analogs (e.g., C₁₁H₁₁FO₃) demonstrate greater hydrolytic stability due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.